molecular formula C14H11FN2 B1463943 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole CAS No. 1021397-45-4

2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole

Cat. No. B1463943
CAS RN: 1021397-45-4
M. Wt: 226.25 g/mol
InChI Key: JWLXTBPULIBQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoro-2-methylphenyl)-1H-1,3-benzodiazole (FMBD) is a heterocyclic organic compound that has been used in various scientific research applications due to its unique properties. FMBD is a versatile compound that can be used in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. It is also used as a fluorescent labeling agent in biological research. FMBD has a wide range of potential applications, including drug design, synthesis of complex molecules, and imaging of biological cells.

Scientific Research Applications

Antitumor Properties and Mechanisms

The antitumor benzothiazoles, including derivatives of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole, exhibit potent cytotoxic activities in vitro against specific cancer cell lines. These compounds are known to undergo bioactivation mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA and induce cell death in sensitive tumor cells. The fluorinated derivatives, in particular, have shown enhanced activity due to their resistance to metabolic inactivation, making them promising candidates for further pharmaceutical development (Hutchinson et al., 2001); (Bradshaw et al., 2002).

Cytochrome P450 Induction and Metabolism

The antitumor activity of these benzothiazoles is associated with the induction of cytochrome P450 1A1 (CYP1A1), which plays a crucial role in their bioactivation. This bioactivation process involves the conversion of the compounds into electrophilic reactive intermediates, capable of forming DNA adducts in sensitive cancer cells, leading to cytotoxic effects. The specificity of this mechanism contributes to the selective antitumor activity of these compounds against particular cancer cell lines (Brantley et al., 2004).

Applications in Imaging and Drug Delivery

Fluorinated derivatives of benzothiazoles have also been explored for their potential applications in imaging and as prodrugs. Radiolabeling with fluorine-18 has been performed to develop novel probes for positron emission tomography (PET) imaging, which could help in the visualization of tyrosine kinase activity in cancers. Additionally, the development of amino acid prodrugs aims to improve the bioavailability and pharmacokinetic properties of these compounds, facilitating their use in clinical settings (Brown et al., 2001); (Hutchinson et al., 2002).

properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-9-6-7-10(15)8-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLXTBPULIBQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole
Reactant of Route 3
Reactant of Route 3
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole
Reactant of Route 4
Reactant of Route 4
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole
Reactant of Route 5
Reactant of Route 5
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole
Reactant of Route 6
Reactant of Route 6
2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.